molecular formula C21H19F3N4O3 B2774145 8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-03-8

8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2774145
CAS RN: 941960-03-8
M. Wt: 432.403
InChI Key: DLMGKLLAKRHSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Synthesis

  • Researchers have been exploring the synthesis of fused heterocycles incorporating trifluoromethyl groups. A study demonstrated the microwave-assisted synthesis of derivatives, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, showcasing the compound's utility in creating novel chemical structures (Shaaban, 2008).
  • Another study focused on imidazo[1,2-a]-s-triazine nucleosides, presenting a chemical synthesis route that yields guanine, guanosine, and guanosine monophosphate analogues. This illustrates the compound's role in developing new purine analogues with potential biological activities (Kim et al., 1978).

Antimicrobial Activities

  • The synthesis and antibacterial activity of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones highlight the antimicrobial potential of related compounds. This work showcases the structure-activity relationship crucial for designing new antimicrobial agents (Vartale et al., 2008).

Novel Material Synthesis

  • A study on triazine-based benzimidazole-linked polymers for CO2 capture demonstrates the application of such compounds in environmental chemistry, particularly in gas separation technologies and capturing greenhouse gases. This research underlines the compound's relevance in creating materials with high CO2/N2 selectivity and reversible CO2 uptake capabilities (Sekizkardes et al., 2014).

Antiviral and Antitumor Activities

  • Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showing remarkable activity against avian influenza virus H5N1. This indicates the potential of such compounds in antiviral research, offering a new route to combat viral infections (Hebishy et al., 2020).
  • Another study synthesized heterocycles related to Carbendazim, investigating their antitumor activity. This research contributes to cancer therapy by providing new compounds with potential efficacy against tumor cells, showcasing the diverse biological activities of such molecules (Remers et al., 2015).

properties

IUPAC Name

8-(4-ethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-2-31-17-9-7-16(8-10-17)26-11-12-27-18(29)19(30)28(25-20(26)27)13-14-3-5-15(6-4-14)21(22,23)24/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMGKLLAKRHSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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